molecular formula C13H14N2O B3290485 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide CAS No. 865075-04-3

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide

Cat. No. B3290485
CAS RN: 865075-04-3
M. Wt: 214.26
InChI Key: ZBYYQQVUXWUWCD-UHFFFAOYSA-N
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Description

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide (PPPO) is a chemical compound that has been widely used in scientific research for its unique properties. It is a versatile compound that has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has a unique mechanism of action that involves the binding of the compound to specific receptors in the brain. Once bound, 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide can modulate the activity of these receptors, leading to changes in neuronal signaling and behavior. 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has been shown to modulate the activity of various receptors, including the dopamine, serotonin, and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, two important neurotransmitters that play a critical role in regulating mood, motivation, and reward. 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has also been shown to enhance synaptic plasticity, a process that is critical for learning and memory.

Advantages and Limitations for Lab Experiments

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has several advantages for lab experiments. It is a highly specific compound that can selectively bind to specific receptors in the brain. It is also a fluorescent probe, which allows for real-time imaging of the compound in living cells. However, 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide research. One potential area of research is the development of new 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide derivatives that have improved solubility and selectivity. Another potential area of research is the use of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide in the development of new drugs for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide can be used to study the role of specific receptors in the brain and their contribution to various neurological disorders.

Scientific Research Applications

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has been extensively used in scientific research for its unique properties. It has been used as a fluorescent probe to study the binding and transport of neurotransmitters in living cells. 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has also been used as a ligand to study the structure and function of receptors in the brain. Furthermore, 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide has been used as a tool to study the mechanism of action of various drugs and their effects on the brain.

properties

IUPAC Name

1-oxido-4-(3-pyridin-4-ylpropyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-15-10-6-13(7-11-15)3-1-2-12-4-8-14-9-5-12/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYQQVUXWUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide

CAS RN

865075-04-3
Record name 4-[3-(1-Oxido-4-pyridinyl)propyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865075-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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